

An In-depth Technical Guide to N1-Acetyl Triethylenetetramine-d4

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Compound of Interest

Compound Name: N1-Acetyl Triethylenetetramine-d4

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This technical guide provides a comprehensive overview of **N1-Acetyl Triethylenetetramine-d4**, a deuterated analog of a primary metabolite of Triethylenetetramine (TETA). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical methodologies.

Core Compound Properties

N1-Acetyl Triethylenetetramine-d4 is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Triethylenetetramine, a copper-chelating agent. Its deuteration provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering its chemical behavior.

Quantitative Data Summary

The key quantitative data for **N1-Acetyl Triethylenetetramine-d4** are summarized in the table below for easy reference and comparison.



Property	Value
Molecular Formula	C8H16D4N4O
Molecular Weight	192.30 g/mol [1][2][3]
Appearance	Off-white Solid[1]
Purity	>98%[1]
Solubility	Slightly soluble in Water[1]
Storage Conditions	2-8°C under inert atmosphere[1]

Experimental Protocols

This section details the methodologies for the synthesis of the non-deuterated analog, which can be adapted for the deuterated compound by using the appropriate deuterated starting materials, and a validated analytical method for its quantification in biological matrices.

Synthesis of N1-Acetyl Triethylenetetramine

A common synthetic route for N1-Acetyl Triethylenetetramine involves the selective acetylation of Triethylenetetramine. Two representative protocols are provided below.

Protocol 1: Acetylation using α -D-Glucose pentaacetate[1]

- Dissolve α-D-Glucose pentaacetate in 96% ethanol with mild heating and stirring.
- Gradually add linear triethylenetetramine to the solution.
- The resulting crude product, a light yellow dense liquid, is purified by column chromatography on silica gel.
- Elute the column with a solvent system of CHCl₃/MeOH/CH₃CH₂CH₂OH/NH₃ (5:2:2:1) to obtain the monoacetylated product.

Protocol 2: Synthesis from Triethylenetetramine Tetrahydrochloride[1]



- Add 1000 mL of ethanol and 40.0 g of sodium hydroxide to a reactor and dissolve with stirring.
- Add 70.0 g of linear triethylenetetramine tetrahydrochloride at a temperature of 30°C or less.
- Stir the mixture for 4 hours.
- Remove the by-product by filtration.
- Heat the filtrate to 80°C and concentrate under vacuum to remove the ethanol.
- Perform vacuum distillation, raising the temperature from 130 to 170°C, to obtain N1-Acetyl Triethylenetetramine.

Analytical Method for Quantification in Human Plasma by LC-MS/MS

This section outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Trientine and N1-Acetyl Trientine in human plasma, using their deuterated analogs as internal standards.[2][4][5][6]

Sample Preparation: Liquid Phase Extraction[2][4][5]

- Pipette 200 µL of human plasma into a pre-labeled tube.
- Add the internal standard solution (Trientine-d4 and N1-Acetyl Trientine Trihydrochloride-d4).
- · Perform liquid-liquid extraction.

Chromatographic Conditions[2][4][5]

- Column: Xtimate, C18 (4.6 x 50 mm), 5 μm
- Mobile Phase:
 - (A) Acetonitrile (80%)
 - o (B) 10mM Ammonium Acetate in water (20%)



Elution: Isocratic

Flow Rate: 1 mL/min

Column Temperature: 40°C

Mass Spectrometric Detection[2][4]

- Instrument: Triple quadrupole mass spectrometer (e.g., Q3 LCMS-8050, Shimadzu)
- · Ionization Mode: Positive Ionization
- Monitoring: Multiple Reaction Monitoring (MRM)
- Mass Transitions:
 - Trientine: m/z 1035.45 → 1030.55
 - N1-Acetyl Trientine: m/z 855.15 → 859.50
 - Trientine-d4: m/z 1039.55 → 1039.55[6]
 - N1-Acetyl Trientine-d4: m/z 859.50 → 859.50[6]

Method Validation[2][4][5]

The method was validated for linearity, range, precision, accuracy, ruggedness, and robustness. The linearity was established over a concentration range of 10.009 ng/mL to 1000.628 ng/mL for N1-Acetyl Trientine, with a correlation coefficient greater than 0.99.[2][4]

Visualizations

The following diagrams illustrate the experimental workflow for the analytical method and the metabolic pathway of Triethylenetetramine.





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Analytical Workflow for Plasma Sample Analysis.



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Metabolic Pathway of Triethylenetetramine.

The metabolism of Triethylenetetramine (TETA) involves a two-step acetylation process. The initial reaction, catalyzed by enzymes such as spermidine/spermine N1-acetyltransferase (SSAT1), yields the mono-acetylated metabolite, N1-acetyltriethylenetetramine (MAT).[7][8] MAT can then be further acetylated to form N1,N10-diacetyltriethylenetetramine (DAT).[8][9] Both MAT and DAT are major metabolites found in human plasma and urine following the administration of TETA.[9]

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